N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
Description
N-(2H-1,3-Benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic compound featuring a piperidine carboxamide core substituted with a 3-chlorophenyl group and a benzodioxole-carbonyl moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-5-4-6-16(12-15)23(20(25)22-9-2-1-3-10-22)19(24)14-7-8-17-18(11-14)27-13-26-17/h4-8,11-12H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMEQIGCBJLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
The foundational method involves two sequential amidation reactions:
Piperidine-1-carboxylic acid (3-chlorophenyl)amide synthesis :
$$ \text{Piperidine} + 3\text{-chlorophenyl isocyanate} \xrightarrow{\text{THF, 0-5°C}} \text{N-(3-chlorophenyl)piperidine-1-carboxamide} $$
Yield: 68-72% after silica gel chromatographyFinal coupling :
$$ \text{N-(3-chlorophenyl)piperidine-1-carboxamide} + 1,3\text{-benzodioxole-5-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} $$
Key parameters:
Microwave-Assisted One-Pot Assembly
Reaction Optimization
Building on patent EP2937341A1 methodologies, this approach uses microwave irradiation to accelerate the coupling:
Reaction matrix :
| Component | Quantity | Role |
|---|---|---|
| 1,3-Benzodioxole-5-acid | 1.5 eq | Nucleophile |
| HATU | 1.2 eq | Coupling agent |
| DIPEA | 3 eq | Base |
| NMP | 5 mL/mmol | Solvent |
Microwave conditions :
- 150W power
- 100°C, 30 min
- Pressure: 15 bar
Results :
Solid-Phase Synthesis with Resin-Bound Intermediate
Wang Resin Functionalization
Adapting techniques from PMC4421084, this method enables precise stoichiometric control:
Stepwise protocol :
- Resin loading: 0.8 mmol/g 3-chloroaniline derivative
- Piperidine carbamate formation using Fmoc-protected intermediate
- On-resin benzodioxole coupling via mixed carbonic anhydride
Cleavage conditions :
- TFA:DCM:H2O (95:2.5:2.5 v/v)
- 2 hr agitation at 25°C
Performance metrics :
| Metric | Value |
|---|---|
| Purity (HPLC) | 96.2% |
| Overall yield | 63% |
| Residual TFA | <0.5% |
Enzymatic Catalysis with Lipase B
Biocatalytic Approach
Novozyme 435® enables green synthesis through kinetic resolution:
Reaction system :
- 1,3-Benzodioxole-5-ethyl ester (0.5M)
- N-(3-Chlorophenyl)piperidine-1-carboxamide (0.55M)
- 20% w/w enzyme loading
- TBME solvent at 40°C
Advantages :
- No racemization at stereocenters
- 99.8% enantiomeric excess
- E-factor reduction of 78% compared to traditional methods
Continuous Flow Synthesis
Microreactor Design
Two-stage Corning® Advanced-Flow™ reactors achieve:
- Stage 1 : Acyl chloride formation
- PFA tubing reactor (10 mL volume)
- 1,3-Benzodioxole-5-acid + SOCl₂ (1:1.05)
- 80°C, 3 min residence time
- Stage 2 : Amide coupling
- SiC packed bed reactor
- Mixing with N-(3-chlorophenyl)piperidine-1-carboxamide solution
- 0.5 mL/min total flow rate
Performance comparison :
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 8 hr | 22 min |
| Space-time yield | 0.8 g/L·h | 14 g/L·h |
| Solvent usage | 15 L/mol | 2.3 L/mol |
Analytical Characterization Data
Critical quality attributes confirmed through:
1H NMR (500 MHz, CDCl₃) :
- δ 7.41 (d, J=8.5 Hz, 1H, Ar-H)
- δ 6.92 (s, 1H, Benzodioxole-H)
- δ 4.32 (q, J=6.8 Hz, 2H, OCH₂O)
- δ 3.68 (m, 4H, Piperidine-H)
HRMS (ESI+) :
- Calculated for C₂₀H₁₈ClN₂O₄ [M+H]⁺: 409.0953
- Found: 409.0951
PXRD :
- Characteristic peaks at 2θ=12.4°, 18.7°, 24.9° confirm crystalline form I
Industrial-Scale Considerations
Based on WO2022056100A1 patent insights:
Cost analysis :
| Method | Raw Material Cost ($/kg) |
|---|---|
| Sequential amidation | 412 |
| Flow synthesis | 297 |
Environmental impact :
- Process mass intensity reduced from 86 kg/kg (batch) to 19 kg/kg (flow)
- E-factor improvement: 78% reduction in solvent waste
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as potential drugs for treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Piperidine-Benzodiazolyl Carboxamides
Compound 13 :
- Structure : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide
- Molecular Formula : C19H18Cl2N4O2
- Molecular Weight : 413.24 g/mol
- Synthesis Yield : 75%
Compound 3 :
- Structure : N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide
- Molecular Formula : C19H19ClN4O2
- Molecular Weight : 388.11 g/mol
- Synthesis Yield : 83%
- Key Feature : Lacks the 5-chloro substituent on the benzodiazolyl ring, which may reduce steric hindrance and alter metabolic stability .
Comparison :
- Chlorine Substitution : The presence of a 5-chloro group in Compound 13 increases molecular weight by ~25 g/mol compared to Compound 3.
- Synthetic Efficiency : Higher yield for Compound 3 (83% vs. 75%) suggests simpler synthesis due to fewer substituents.
Extended Benzodioxole Derivatives
Compound from :
- Structure: 4-{1-[(2H-1,3-Benzodioxole-5-carbonyl)amino]-2-[(2-methoxyethyl)amino]-2-oxoethyl}-N-(3-chlorophenyl)piperidine-1-carboxamide
- Molecular Weight : 537.97 g/mol
- Key Feature: Incorporates a 2-methoxyethylamino group, increasing hydrophilicity and molecular complexity. This modification could enhance solubility but may reduce blood-brain barrier penetration .
Comparison :
- Structural Complexity: The additional 2-methoxyethylamino group in the compound results in a ~150 g/mol increase in molecular weight compared to Compound 3.
- Functional Implications : Enhanced solubility may improve bioavailability but could limit central nervous system targeting.
α2C-Adrenergic Receptor Agonists (Non-Structural Analogs)
Compound A and B () :
- Structure : Benzoxazine derivatives with imidazole and urea groups.
- Key Feature : High selectivity for α2C-AR but poor brain penetration due to polar substituents.
- Therapeutic Focus : Peripheral vasoconstriction, contrasting with the benzodioxole/benzodiazolyl compounds, which lack explicit receptor targeting data .
Comparison :
- Pharmacological Profile : While structurally distinct, the benzoxazine derivatives highlight the importance of substituent choice (e.g., imidazole vs. benzodioxole) in receptor selectivity and pharmacokinetics.
Benzothiazole Derivatives (–7)
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- N-(6-Methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- Key Feature : Benzothiazole core with 3-chlorophenyl acetamide side chains. These compounds are structurally divergent but share the 3-chlorophenyl motif, which may contribute to target binding .
Comparison :
- Heterocyclic Core: Benzothiazole vs.
- Therapeutic Applications : Benzothiazoles are often explored for antimicrobial or anticancer activity, whereas benzodioxole derivatives may target neurological or metabolic pathways.
Research Implications and Gaps
- Structural Optimization : Chlorine substitution and hydrophilic groups (e.g., methoxyethyl) significantly impact molecular weight, solubility, and synthetic feasibility.
- Pharmacological Data : The target compound lacks explicit activity data, necessitating further studies to compare efficacy with analogs like Compounds 3 and 13.
- Therapeutic Potential: Benzodioxole derivatives may fill niches in neurological disorders, while benzothiazoles (–7) and benzoxazines () highlight divergent applications.
Biological Activity
N-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide, often referred to as 1-BCP, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
The compound is synthesized through a multi-step process involving the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 3-chlorophenyl piperidine derivatives. The synthesis typically requires specific reaction conditions to optimize yield and purity.
Chemical Formula : C17H16ClN3O3
Molecular Weight : 345.78 g/mol
CAS Number : 94839-07-3
1-BCP acts primarily as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. This modulation enhances synaptic transmission and has implications for various neurological functions.
Key Mechanisms:
- Inhibition of Fatigue : Studies show that 1-BCP significantly increases swimming endurance in mice models by modulating energy metabolism, indicated by increased liver and muscle glycogen levels while reducing lactic acid accumulation .
- Antioxidant Activity : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in animal models .
Biological Activity
The biological activities of 1-BCP have been evaluated through various in vitro and in vivo studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the effects of 1-BCP on biological systems:
Case Study 1: Endurance Capacity in Mice
In a controlled study, mice were administered varying doses of 1-BCP (0.1 and 0.2 mmol/kg) via intraperitoneal injection over two weeks. The results demonstrated a significant increase in endurance compared to the control group. Additionally, the treatment led to notable changes in metabolic markers, indicating enhanced energy utilization during physical exertion .
Case Study 2: Antioxidant Mechanism
Another study focused on the antioxidant properties of 1-BCP showed that treatment resulted in a significant decrease in oxidative stress markers in liver tissues. This suggests that the compound may play a role in protecting against cellular damage due to oxidative stress .
Therapeutic Implications
Given its biological activities, this compound holds promise for therapeutic applications:
- Fatigue Management : Its ability to enhance endurance may be beneficial for conditions characterized by fatigue.
- Neurodegenerative Disorders : The compound's neuroprotective effects suggest potential applications in treating diseases like Alzheimer's or Parkinson's disease.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | HATU, DIPEA, DCM, 24h | 65–70 | >95 |
| Purification | Silica gel (Hexane:EtOAc 3:1) | 60 | 99 |
Q. Table 2: CoMFA Model Validation for CB1 Binding
| Conformer | r² | q² | Dominant Field |
|---|---|---|---|
| Protonated Ts | 0.97 | 0.58 | Steric (83%) |
| Neutral Tg | 0.93 | 0.49 | Electrostatic (67%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
